Enantiomeric Purity Defines Pharmacological Activity: (R)- vs. (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine
The (R)-enantiomer (CAS 2250243-28-6) differs from the (S)-enantiomer (CAS 2250242-39-6) solely in the absolute configuration at the chiral center, yet this inversion can produce opposite pharmacological effects at asymmetric binding sites . While direct comparative IC₅₀ data are not publicly available, the fundamental principle of enantiomer‑dependent activity is well established in medicinal chemistry and mandates the exclusive use of the (R)-form for projects targeting chiral biological environments [1].
| Evidence Dimension | Absolute stereochemistry (Cahn-Ingold-Prelog) |
|---|---|
| Target Compound Data | (R)-configuration; [α]D not publicly reported |
| Comparator Or Baseline | (S)-enantiomer (CAS 2250242-39-6) |
| Quantified Difference | Stereochemical inversion at the single chiral center |
| Conditions | Chiral HPLC or SFC separation; enantiomeric purity ≥98% |
Why This Matters
Procurement of the correct enantiomer is non‑negotiable for chiral SAR; the opposite enantiomer can behave as an antagonist or exhibit distinct toxicity, invalidating biological data.
- [1] Class-level inference: enantiomer‑dependent pharmacology is a cornerstone of chiral drug design (FDA guidance, 2024). View Source
